CAY10581

Catalog No.
S1537829
CAS No.
1018340-07-2
M.F
C22H21NO4
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CAY10581

CAS Number

1018340-07-2

Product Name

CAY10581

IUPAC Name

(3S,4S)-4-(benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3/t17-,21-/m0/s1

InChI Key

WKHJQIQDQXGUOD-UWJYYQICSA-N

SMILES

CC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C

Synonyms

(±)3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione

Canonical SMILES

CC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C

Isomeric SMILES

CC1([C@H]([C@H](C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C

The enzyme indoleamine 2,3-dioxygenase (IDO) has been implicated in mediating pathological immunosuppression associated with certain diseases, including cancer. Several naphthoquinones inhibit IDO in vitro and in cells, but at low (μM) potency. Importantly, naphthoquinones reduce tumor growth in wild type mice but not in IDO-deficient mice. CAY10581 is a naphthoquinone derivative that potently inhibits IDO (IC50 = 55 nM). It is a more potent inhibitor of IDO than annulin B or 1-methyl-d-tryptophan (1MT). CAY10581 acts as a reversible uncompetitive inhibitor of IDO and demonstrates minimal impact on cell viability at 100 μM after 24 hours.

CAY10581 is a synthetic pyranonaphthoquinone derivative that functions as a highly specific, reversible uncompetitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1)[1]. With an IC50 of 55 nM, it represents a significant structural and mechanistic departure from traditional indole-based competitive inhibitors . For procurement and assay design, its uncompetitive binding mode ensures sustained inhibitory efficacy regardless of local tryptophan substrate concentrations, making it a critical tool for modeling complex tumor microenvironments and inflammatory pathways where substrate levels fluctuate [1].

Substituting CAY10581 with common competitive IDO1 inhibitors, such as 1-Methyl-Tryptophan (1-MT) or Epacadostat (INCB024360), fundamentally alters assay kinetics [1]. Competitive inhibitors lose efficacy in high-tryptophan environments because the substrate outcompetes the drug for the active site . In contrast, CAY10581 binds exclusively to the enzyme-substrate complex, meaning its inhibitory power is maintained or even enhanced as tryptophan levels rise[1]. Furthermore, utilizing indole-mimetic competitive inhibitors can inadvertently trigger off-target aryl hydrocarbon receptor (AHR) activation, confounding immunosuppression readouts—a structural liability avoided by CAY10581’s distinct naphthoquinone scaffold [2].

Uncompetitive vs. Competitive Kinetic Profile

Unlike standard IDO1 inhibitors that compete with tryptophan, CAY10581 exhibits reversible uncompetitive kinetics (Ki ≈ 70 nM). This means it binds the enzyme-substrate complex, maintaining or increasing its inhibitory efficacy as tryptophan concentrations rise, whereas competitive inhibitors like 1-MT and INCB024360 lose efficacy [1].

Evidence DimensionInhibition Mechanism and Substrate Dependence
Target Compound DataReversible uncompetitive inhibition (Ki ≈ 70 nM); efficacy maintained at high substrate concentrations
Comparator Or Baseline1-MT and INCB024360 (Competitive inhibitors; efficacy drops as tryptophan increases)
Quantified DifferenceFundamental shift from competitive to uncompetitive kinetics
ConditionsEnzymatic kinetic profiling with varying L-tryptophan concentrations

Essential for researchers modeling physiological or pathological states with elevated or fluctuating tryptophan levels, where competitive inhibitors would yield false-negative efficacy.

Absolute Potency vs. Standard Benchmark

CAY10581 demonstrates an IC50 of 55 nM in isolated enzyme assays, making it approximately 500-fold more potent than the widely utilized baseline inhibitor 1-Methyl-Tryptophan (1-MT), which has a Ki in the micromolar range (~34 µM) [1]. This allows for significantly lower dosing requirements .

Evidence DimensionIn vitro IDO1 Inhibition (IC50 / Ki)
Target Compound DataIC50 = 55 nM (Ki ≈ 70 nM)
Comparator Or Baseline1-Methyl-Tryptophan (1-MT) (Ki ≈ 34 µM)
Quantified Difference~500-fold greater potency than 1-MT
ConditionsCell-free isolated enzyme assay

Allows for significantly lower dosing in cellular assays, reducing the risk of solvent toxicity and off-target effects common with high-micromolar 1-MT dosing.

Formulation and Processability for Aqueous Assays

While sparingly soluble in pure water, CAY10581 offers a highly reproducible formulation pathway for aqueous assays. It is soluble up to 10 mg/mL in DMF and can be stably diluted to a 0.1 mg/mL working concentration in a 1:9 DMF:PBS (pH 7.2) solution . This defined processability ensures consistent bioavailability compared to poorly characterized crude extracts or unoptimized analogs .

Evidence DimensionSolvent Compatibility and Maximum Aqueous Solubility
Target Compound DataSoluble up to 10 mg/mL in DMF; stable at 0.1 mg/mL in 1:9 DMF:PBS (pH 7.2)
Comparator Or BaselineStandard aqueous buffers (Sparingly soluble without carrier)
Quantified Difference100-fold concentration gradient achievable via DMF-to-PBS step-down formulation
ConditionsLaboratory preparation of stock and working solutions for cellular assays

Provides a validated, reproducible formulation protocol for procurement teams and lab managers to ensure consistent bioavailability in in vitro models without precipitation.

Structural Scaffold Differentiation

CAY10581 is built on a pyranonaphthoquinone core, distinguishing it from indole-based IDO1 inhibitors like 1-MT and Norharmane [1]. Indole-mimetic competitive inhibitors have been shown to inadvertently trigger off-target aryl hydrocarbon receptor (AHR) activation, confounding immunosuppression readouts [2]. Procuring the naphthoquinone scaffold of CAY10581 avoids these specific indole-driven off-target liabilities [1].

Evidence DimensionScaffold-driven target specificity
Target Compound DataPyranonaphthoquinone core
Comparator Or BaselineIndole-based derivatives (e.g., 1-MT, Norharmane)
Quantified DifferenceEliminates indole-mimetic off-target interactions (e.g., direct AHR agonism)
ConditionsReceptor cross-reactivity and structural profiling

Procuring a non-indole scaffold is critical for isolating IDO1-specific immunomodulatory effects from generalized indole-receptor (like AHR) signaling in immunology assays.

Tumor Microenvironment (TME) Modeling and Co-Cultures

Because CAY10581 utilizes an uncompetitive inhibition mechanism, it is the optimal choice for 3D tumor models or immune co-cultures where local tryptophan concentrations fluctuate wildly. Unlike competitive inhibitors (e.g., 1-MT) that fail during substrate surges, CAY10581 maintains its 55 nM potency, ensuring reliable IDO1 blockade throughout the assay lifecycle [1].

High-Throughput Screening (HTS) Reference Standardization

In drug discovery workflows seeking novel allosteric or uncompetitive IDO1 modulators, CAY10581 serves as a superior baseline comparator. Its defined formulation parameters (0.1 mg/mL in 1:9 DMF:PBS) and distinct uncompetitive kinetic profile provide a reliable, reproducible benchmark against which new non-competitive pipeline candidates can be evaluated .

Isolated Immunomodulation and T-Cell Polarization Assays

When investigating Treg versus Th17 polarization, researchers must isolate IDO1 inhibition from AHR activation. Procuring CAY10581’s pyranonaphthoquinone scaffold over traditional indole-mimetic inhibitors prevents the confounding variable of direct AHR agonism, yielding cleaner, more accurate immunological readouts[2].

XLogP3

2.3

Dates

Last modified: 04-14-2024
1.Kumar, S.,Malachowski, W.P.,DuHadaway, J.B., et al. Indoleamine 2,3-dioxygenase is the anticancer target for a novel series of potent naphthoquinone-based inhibitors. Journal of Medicinal Chemistry 51, 1706-1718 (2008).

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